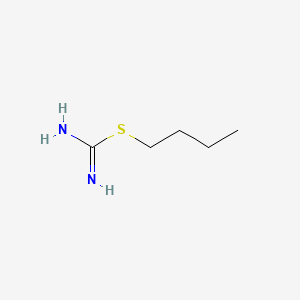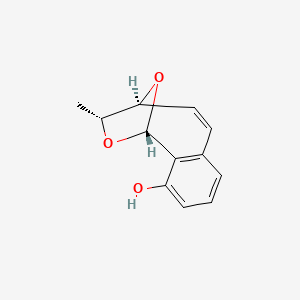![molecular formula C22H30ClN3O3 B1198205 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 157832-56-9](/img/structure/B1198205.png)
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Vue d'ensemble
Description
The specific compound "N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride" does not have direct research articles detailing its synthesis, molecular structure analysis, chemical reactions, and properties. However, research on structurally related compounds, such as various nitrobenzamide derivatives, provides valuable insights into potential synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties of closely related substances.
Synthesis Analysis
Synthetic approaches for related nitrobenzamide compounds involve reactions of precursor benzamides with different amines, leading to the formation of corresponding salts or substituted derivatives. For example, reactions of specific chloro-nitrophenyl-benzamide with higher amines have been used to synthesize water-soluble derivatives, maintaining pharmacophoric groups essential for biological activity without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is often confirmed through various spectroscopic methods such as NMR, MS, and IR, alongside X-ray diffraction methods for crystal structure determination. These analyses reveal the intricate details of the molecular configuration, including bond lengths, angles, and spatial arrangements, essential for understanding the compound's reactivity and interactions (He et al., 2014).
Chemical Reactions and Properties
Nitrobenzamide derivatives participate in various chemical reactions, including reductive processes where nitro groups can be selectively reduced to amino groups under specific conditions, altering the compound's chemical properties and biological activity. The electron-withdrawing nature of the nitro group plays a crucial role in these reactions (Palmer et al., 1995).
Physical Properties Analysis
The physical properties, including solubility, melting point, and molar refractivity, of nitrobenzamide derivatives can be significantly influenced by the nature and position of substituents on the benzamide ring. These properties are critical for determining the compound's applicability in different solvent systems and its interaction with biological targets (Sawale et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity towards nucleophiles, electrophiles, and redox agents are pivotal for understanding the compound's behavior in biological systems and its potential therapeutic applications. The presence of nitro and amino groups in these compounds facilitates diverse chemical transformations, influencing their pharmacological profile (Knox et al., 1988).
- Modification and biological effect improvement of anticestodal drug derivatives (Galkina et al., 2014) (source).
- Structure-activity relationship of antiarrhythmic nitrobenzamides (Likhosherstov et al., 2014) (source).
- Molar refractivity and polarizability of antiemetic drug derivatives in solution (Sawale et al., 2016) (source).
- Synthesis, crystal structure, and biological activity of chloro-nitrophenyl-benzamide (He et al., 2014) (source).
- Reductive chemistry of nitrobenzamide derivatives (Palmer et al., 1995) (source).
Applications De Recherche Scientifique
Antifibrillatory Activity : A study by Davydova et al. (2000) focused on synthesizing derivatives structurally related to nibentan, including N-[5-(Diethylamino)-1-(4-nitrophenyl)pentyl]-benzamide hydrochloride. These compounds were found to have potent antifibrillatory activity, with some derivatives showing a longer duration of action compared to nibentan (Davydova, Sizova, Vinogradova, L'vov, Glushkov, Yuzhakov, & Mashkovskiy, 2000).
Antiarrhythmic Activity : Likhosherstov et al. (2014) synthesized a series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, including a compound similar to the one . These compounds exhibited an original spectrum of antiarrhythmic activity, leading to the selection of a potential lead drug for further pharmacological and toxicological studies (Likhosherstov, Kryzhanovskii, Mokrov, Stolyaruk, Vititnova, Tsorin, & Gudasheva, 2014).
Development of Antiarrhythmic Drugs : In a review by Skachilova et al. (2019), the development of original antiarrhythmic drugs under the guidance of M.D. Mashkovskii is discussed. This includes the development of nibentan, a drug that contains N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride (Skachilova, Ermakova, Zheltukhin, Zueva, & Davydova, 2019).
Synthesis and Characterization of Derivatives : The synthesis and characterization of different N,N-diacylaniline derivatives, including N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide, were reported by Al‐Sehemi et al. (2017). This research contributes to the understanding of the structural and functional aspects of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Propriétés
IUPAC Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCBAYRWJULIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933957 | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride | |
CAS RN |
157832-56-9, 150491-98-8 | |
| Record name | Nibentan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



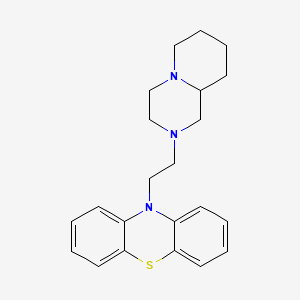
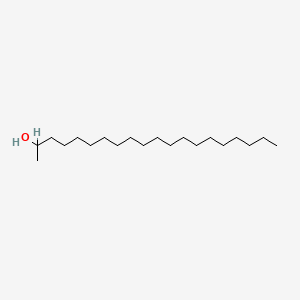
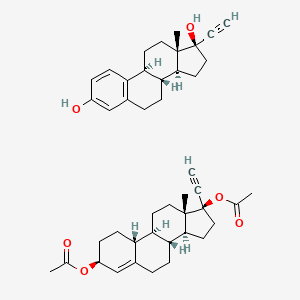
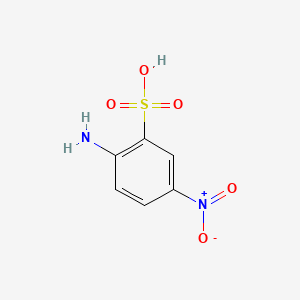
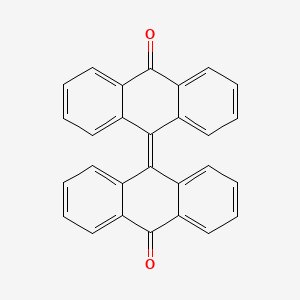
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)
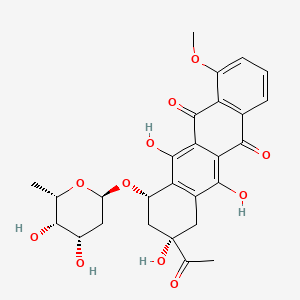
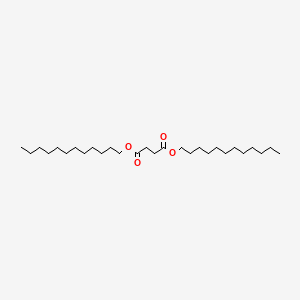
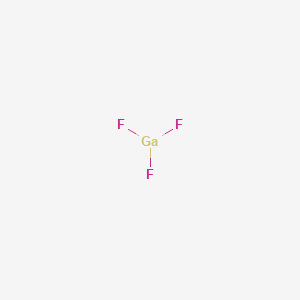
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)
![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)
